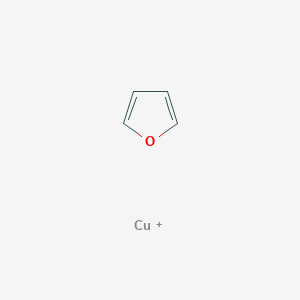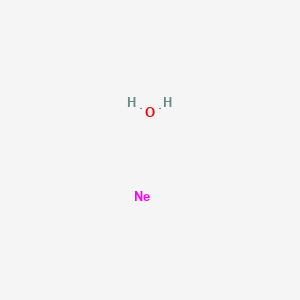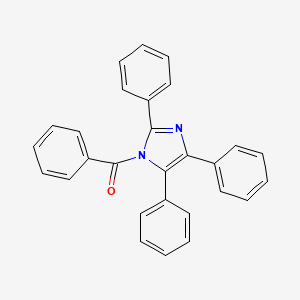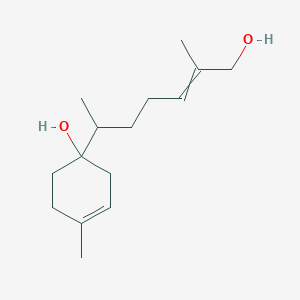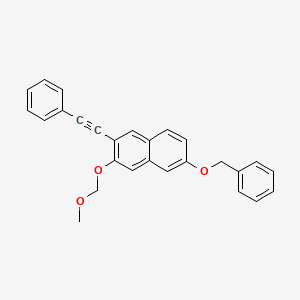
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy, methoxymethoxy, and phenylethynyl groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of the methoxymethoxy group: The methoxymethoxy group can be introduced through the reaction of the naphthalene derivative with methoxymethyl chloride in the presence of a base.
Introduction of the phenylethynyl group: The phenylethynyl group can be introduced via Sonogashira coupling reaction using phenylacetylene and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, methoxymethyl chloride, phenylacetylene, and suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Generation of reactive intermediates: It may generate reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)-2-(phenylethynyl)naphthalene: Lacks the methoxymethoxy group, which may affect its chemical properties and applications.
3-(Methoxymethoxy)-2-(phenylethynyl)naphthalene: Lacks the benzyloxy group, which may influence its reactivity and biological activities.
6-(Benzyloxy)-3-(methoxymethoxy)naphthalene:
Uniqueness
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is unique due to the presence of all three functional groups (benzyloxy, methoxymethoxy, and phenylethynyl) attached to the naphthalene core
Propiedades
Número CAS |
390810-66-9 |
|---|---|
Fórmula molecular |
C27H22O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)-2-(2-phenylethynyl)-6-phenylmethoxynaphthalene |
InChI |
InChI=1S/C27H22O3/c1-28-20-30-27-18-25-17-26(29-19-22-10-6-3-7-11-22)15-14-23(25)16-24(27)13-12-21-8-4-2-5-9-21/h2-11,14-18H,19-20H2,1H3 |
Clave InChI |
CKJKJYGHYQUTGL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


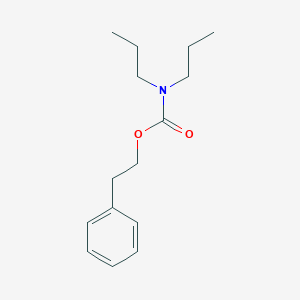
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
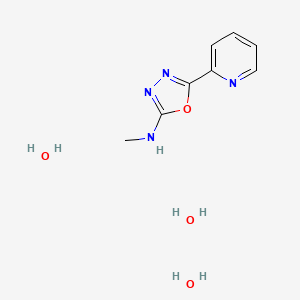

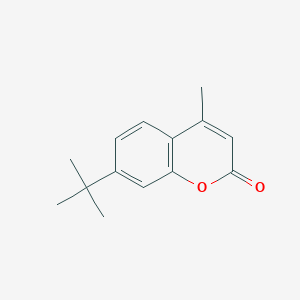
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
